molecular formula C19H17NO5 B5784507 4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate

4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate

Cat. No. B5784507
M. Wt: 339.3 g/mol
InChI Key: FFYSAXKAEIGURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate, commonly known as DPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as oxazolidinones and has a unique chemical structure that makes it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). DPA also affects signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DPA induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. In inflammation, DPA inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, DPA protects neurons from oxidative stress and improves cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).

Advantages and Limitations for Lab Experiments

DPA has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. DPA is also relatively easy to synthesize, and its chemical structure can be modified to improve its pharmacological properties. However, DPA has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. DPA also has a short half-life in vivo, which may limit its therapeutic efficacy.

Future Directions

There are several future directions for research on DPA. One area of interest is the development of DPA derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of research is the investigation of the potential of DPA as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, the molecular targets of DPA and its mechanism of action need to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of DPA involves the reaction of 2-methylphenol with 4-(2,5-dioxo-1-pyrrolidinyl)benzaldehyde in the presence of a base catalyst. The resulting product is then treated with acetic anhydride and pyridine to obtain DPA. The synthesis of DPA is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Scientific Research Applications

DPA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation is a common feature of many diseases, and DPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, DPA has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-13-4-2-3-5-16(13)24-12-19(23)25-15-8-6-14(7-9-15)20-17(21)10-11-18(20)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYSAXKAEIGURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxopyrrolidin-1-yl)phenyl (2-methylphenoxy)acetate

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